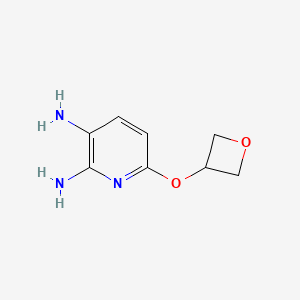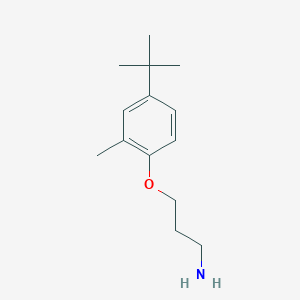![molecular formula C15H20ClNO5S B13305783 Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a chlorosulfonyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce simpler carbamate derivatives .
Aplicaciones Científicas De Investigación
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C15H20ClNO5S |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
benzyl N-[[4-(chlorosulfonylmethyl)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO5S/c16-23(19,20)12-15(6-8-21-9-7-15)11-17-14(18)22-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
Clave InChI |
QBJDSGNISMWMAE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


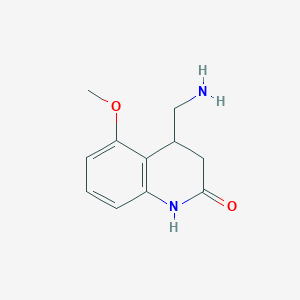
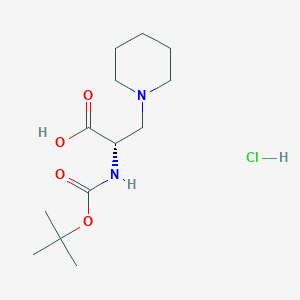
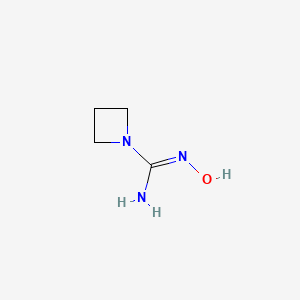
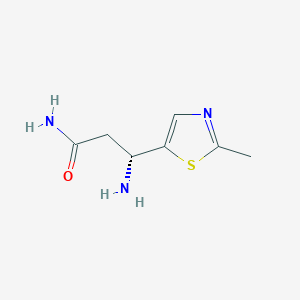

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
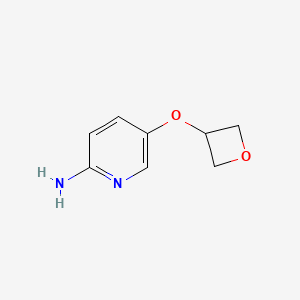
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
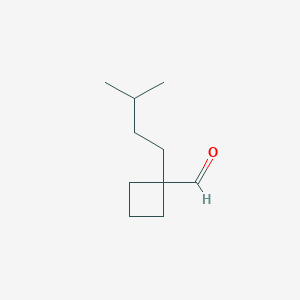
amine](/img/structure/B13305766.png)

